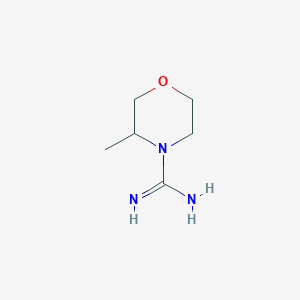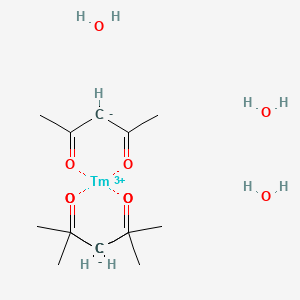
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized through the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Piperidine: The chloropyridine is then reacted with piperidine under basic conditions to form the intermediate compound.
Introduction of the Methanamine Group: The intermediate is further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloropyridine moiety.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methanamine group on the piperidine ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H19Cl2N3 |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H |
InChI-Schlüssel |
OSACXFUQJIFONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)

![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)



